molecular formula C15H18FNO3 B6634503 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

Cat. No. B6634503
M. Wt: 279.31 g/mol
InChI Key: MPAJNALUDDKVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid, also known as FMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. In

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects
1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is its potent cytotoxic activity against cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research and development of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid. One potential direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent, as it has been shown to exhibit activity in this area. Additionally, further research is needed to optimize the synthesis method of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid and to improve its solubility in water, which could potentially increase its effectiveness as a therapeutic agent.
Conclusion
In conclusion, 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid and to optimize its development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with 3-methylpiperidin-2-one in the presence of a base catalyst. The reaction proceeds through an acid-catalyzed esterification step, followed by intramolecular cyclization to form the piperidine ring. The resulting product is then purified through recrystallization to obtain the final product in high purity.

Scientific Research Applications

1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. 1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(4-fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-9-4-3-7-17(13(9)15(19)20)14(18)11-5-6-12(16)10(2)8-11/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJNALUDDKVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

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